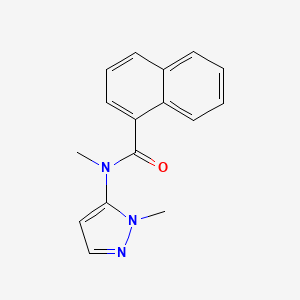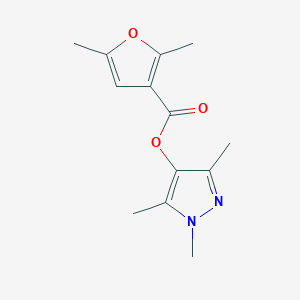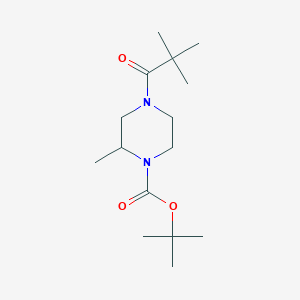
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPB is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is not fully understood. However, it has been shown to bind to certain proteins, including the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been associated with various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the binding of BET proteins to chromatin, leading to a decrease in the expression of genes regulated by BET proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has several advantages for use in lab experiments. It has a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. This compound is also fluorescent, making it useful for studying the localization and dynamics of proteins in living cells. However, this compound has some limitations. It is relatively expensive and can be difficult to synthesize. In addition, this compound has a short half-life in vivo, limiting its use in animal studies.
将来の方向性
There are several future directions for the use of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate in scientific research. One potential application is in the development of novel cancer therapeutics. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more potent and selective inhibitors of BET proteins. Another potential application is in the study of epigenetic regulation. BET proteins play a crucial role in epigenetic regulation, and this compound could be used to study the role of BET proteins in various diseases. Finally, this compound could be used as a tool for the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research. It has a high binding affinity for certain proteins and has been used as a tool for studying protein-protein interactions, protein localization, and the development of novel compounds with potential biological activity. This compound has several advantages for use in lab experiments, including its high binding affinity and fluorescence. However, it also has limitations, including its expense and short half-life in vivo. Future research could lead to the development of novel cancer therapeutics, a better understanding of epigenetic regulation, and the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
合成法
The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting this compound is then purified by column chromatography to obtain a pure product.
科学的研究の応用
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is widely used in scientific research due to its unique properties. It has been shown to have a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. This compound has also been used as a fluorescent probe to study the localization and dynamics of proteins in living cells. In addition, this compound has been used as a building block for the synthesis of various compounds with potential biological activity.
特性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(9(2)16(3)15-8)18-13(17)10-5-4-6-11(14)7-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANKNOKGSXCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
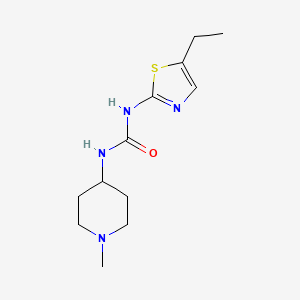
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

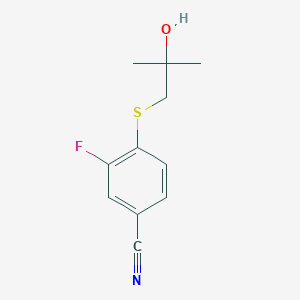
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
